molecular formula C19H15NO5S B12624334 Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate CAS No. 918632-69-6

Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate

Cat. No.: B12624334
CAS No.: 918632-69-6
M. Wt: 369.4 g/mol
InChI Key: RDPHRMWSGXWWIW-UHFFFAOYSA-N
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Description

Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate is a chemical compound with the molecular formula C19H15NO5S It is known for its unique structure, which includes a phenyl group, a benzenesulfonyl group, and a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate typically involves the reaction of 3-amino-2-hydroxybenzoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified with phenol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group yields an amine .

Scientific Research Applications

Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar inhibitory effects on enzymes.

    Phenyl esters: Compounds with phenyl ester groups have comparable chemical reactivity and applications.

Uniqueness

Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate is unique due to its combined structural features, which confer specific chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in cancer research .

Properties

CAS No.

918632-69-6

Molecular Formula

C19H15NO5S

Molecular Weight

369.4 g/mol

IUPAC Name

phenyl 3-(benzenesulfonamido)-2-hydroxybenzoate

InChI

InChI=1S/C19H15NO5S/c21-18-16(19(22)25-14-8-3-1-4-9-14)12-7-13-17(18)20-26(23,24)15-10-5-2-6-11-15/h1-13,20-21H

InChI Key

RDPHRMWSGXWWIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)O

Origin of Product

United States

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